molecular formula C17H20F3NO3 B13165491 Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13165491
M. Wt: 343.34 g/mol
InChI Key: MKIZXFQAHVTDNW-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C12H16F3NO4 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester

Properties

Molecular Formula

C17H20F3NO3

Molecular Weight

343.34 g/mol

IUPAC Name

tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-9-8-12(14(22)10-21)11-6-4-5-7-13(11)17(18,19)20/h4-7,12H,8-10H2,1-3H3

InChI Key

MKIZXFQAHVTDNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted aromatic compounds. One common method involves the use of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, with the CAS number 1354951-38-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20F3NO3C_{17}H_{20}F_{3}NO_{3}, with a molecular weight of 343.34 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of drug candidates.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that the trifluoromethyl group plays a crucial role in modulating the pharmacokinetics and pharmacodynamics of the molecule:

  • Inhibition of Enzymes : Studies have shown that compounds containing trifluoromethyl groups can effectively inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes including metabolism and cell differentiation .
  • Impact on Neurotransmitter Systems : The structural features of this compound suggest potential interactions with neurotransmitter receptors, particularly in the modulation of serotonin uptake .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly enhance biological potency. For example, compounds with similar structures but lacking the trifluoromethyl group exhibited lower inhibitory activity against target enzymes .

CompoundIC50 (nM)Activity Description
This compoundTBDPotential GSK-3β inhibitor
Non-trifluoromethyl analogHigherReduced potency

Case Studies and Research Findings

  • GSK-3β Inhibition : A study evaluated various derivatives based on piperidine structures, highlighting that those with trifluoromethyl substitutions showed marked improvements in both potency and metabolic stability compared to their non-fluorinated counterparts. The most potent derivative exhibited an IC50 value significantly lower than that of non-fluorinated analogs, demonstrating the critical role of the trifluoromethyl group in enhancing bioactivity .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar compounds, suggesting that enhanced lipophilicity from trifluoromethyl substitutions may facilitate better blood-brain barrier penetration, thereby increasing their therapeutic potential in neurodegenerative diseases .

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